molecular formula C8H12F2O2 B2480130 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde CAS No. 2110028-13-0

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

Cat. No. B2480130
CAS RN: 2110028-13-0
M. Wt: 178.179
InChI Key: XNGZNOIVHBCZQN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives often involves photochemical cycloaddition reactions, as seen in the regioselective photocycloaddition of enamine-carbaldehydes and alkenes to yield tetrahydropyridines, which could be relevant for constructing similar difluoro-methoxycyclohexane structures (Tietz, Bergmann, & Brüggemann, 1983). Additionally, Prins-type cyclization reactions catalyzed by hafnium triflate have been used to synthesize oxabicyclononene derivatives from aldehydes and cyclohex-3-ene-1,1-dimethanol (Nakamura, Niiyama, & Yamakawa, 2009), suggesting a pathway for synthesizing similar difluorinated compounds.

Molecular Structure Analysis

The structure of cyclohexane derivatives, including those with fluorine substitutions, often exhibits significant stereochemical complexity. Studies on polyfluorocyclohexanes demonstrate the impact of fluorine substituents on molecular conformation and stability (Keddie, Slawin, Lebl, Philp, & O'Hagan, 2015). These insights into the stereochemical effects of fluorination on cyclohexane rings can inform the understanding of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde's molecular structure.

Chemical Reactions and Properties

Cyclohexene derivatives, like 4-cyclohexenecarbaldehyde, undergo various cyclocondensation reactions to yield chromenes, thiopyrans, and pyridines (Dyachenko, 2005). This suggests that 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde could participate in similar reactions, potentially leading to a wide range of functionalized derivatives.

Physical Properties Analysis

The physical properties of fluoroalkanes and cyclohexane derivatives, including boiling points, melting points, and solubilities, are influenced by the presence of fluorine atoms and the overall molecular geometry. Research on polyfluoroheterocyclic compounds provides insights into how these properties might be affected by difluorination and methoxy substitution (Banks, Haszeldine, Legge, & Rickett, 1974).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of cyclohexane derivatives are profoundly influenced by substituents. Studies on the synthesis and reactions of cyclohexanecarbaldehydes reveal how different functional groups affect the compound's reactivity and potential for further transformation (Anwar, Li, & Chen, 2014). These insights can be extrapolated to understand the reactivity patterns of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde.

Scientific Research Applications

Photophysical Properties and Proton Transfer

The study of similar molecules like 1-hydroxypyrene-2-carbaldehyde and 1-methoxypyrene-2-carbaldehyde reveals interesting photophysical properties. These compounds, through experimental and theoretical investigations, show different behaviors upon excitation into the S1 state. The ultrafast excited state intramolecular proton transfer (ESIPT) process in these molecules, followed by intersystem crossing, is attributed to intramolecular hydrogen bonds, which induce significant structural alterations upon excitation (Yin et al., 2016).

Catalytic Synthesis Applications

Aldehydes derived from Diels–Alder reactions, like 2-methoxycyclohex-3-encarbaldehyde, are used as substrates in hydroxynitrile lyase catalysis. This process transforms these compounds into their corresponding cyanohydrins, with modeling investigations providing insights into the steric course of these biocatalytic reactions (Avi et al., 2009).

Synthetic Chemistry Applications

The synthesis of 3-fluoropyrroles and 2-aryl-3-fluoro-1H-pyrrole-5-carbaldehydes, utilizing methods involving electrophilic alpha,alpha-difluorination, demonstrates the relevance of similar molecules in creating new chemical structures. This methodology provides new pathways for the synthesis of various fluorinated compounds, highlighting the versatility of these molecules in synthetic chemistry (Surmont et al., 2009).

Bicyclic Compound Studies

The study of bicyclo[3.1.0]hexane methanolysis and the ring opening of activated cyclopropanes under different conditions showcases the chemical behavior of structurally related compounds. This research provides insights into how these compounds react under acidic and basic conditions, yielding different products depending on the reaction environment (Lim et al., 2002).

Safety and Hazards

The safety data sheet (MSDS) for 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde can be found online . It’s important to refer to this document for detailed safety and handling information.

properties

IUPAC Name

4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F2O2/c1-12-7(6-11)2-4-8(9,10)5-3-7/h6H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGZNOIVHBCZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC(CC1)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde

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